molecular formula C15H22ClN3O2 B13791969 Physostigmine hydrochloride CAS No. 6091-12-9

Physostigmine hydrochloride

Cat. No.: B13791969
CAS No.: 6091-12-9
M. Wt: 311.81 g/mol
InChI Key: REPUEGIPTSPLQL-PBCQUBLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Physostigmine hydrochloride can be synthesized through various synthetic routes. One of the primary methods involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrochloride salt. Industrial production methods typically involve the chemical synthesis of physostigmine, which was first achieved by Percy Lavon Julian and Josef Pikl in 1935 .

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

Physostigmine undergoes pH-dependent hydrolysis, producing eseroline and methyl carbamic acid ( , ):

PhysostigmineH2OEseroline+Methyl carbamic acid\text{Physostigmine}\xrightarrow{\text{H}_2\text{O}}\text{Eseroline}+\text{Methyl carbamic acid}

Critical factors :

  • Hydrolysis rate : Accelerated in acidic (pH < 4) or alkaline (pH > 8) conditions ( ).

  • Stability : Optimal at pH 6.0, with a half-life of ~20–30 minutes in aqueous solutions ( , ).

ParameterValueConditionsSource
Hydrolysis rate (k)2.1×103min12.1\times 10^{-3}\,\text{min}^{-1}pH 7.4, 25°C
Activation energy (Eₐ)65.2kJ mol65.2\,\text{kJ mol}pH 7.0

Oxidative degradation : Eseroline oxidizes to rubreserine (red) and further to eserine brown under light or aerobic conditions ( , ). Antioxidants like ascorbic acid mitigate this reaction.

Enzyme Inhibition Mechanism

Physostigmine carbamylates acetylcholinesterase (AChE) via nucleophilic attack by the enzyme’s serine residue ( , ):

AChE Ser OH+PhysostigmineAChE Ser O CO NH CH3+Eseroline\text{AChE Ser OH}+\text{Physostigmine}\rightarrow \text{AChE Ser O CO NH CH}_3+\text{Eseroline}

Kinetic parameters :

ParameterValueSource
KiK_i (inhibition constant)3.11×108M3.11\times 10^{-8}\,\text{M}
Carbamylation rate (k2k_2)0.026s10.026\,\text{s}^{-1}
Decarbamylation half-life~30–40 minutes

The reaction is pH-dependent , with protonation of the tertiary amine enhancing binding affinity ( ).

Synthetic Routes

Total synthesis of physostigmine involves stereoselective construction of its pyrroloindole core. Key steps include ( , ):

  • Friedländer condensation : 1-Methyl-3-formyl-oxindole reacts with ethyl cyanoacetate to form a tricyclic intermediate.

  • Reductive amination : Nitrile reduction using H2/Pd\text{H}_2/\text{Pd} yields the amine precursor.

  • Carbamate formation : Methyl isocyanate reacts with eseroline.

Optimized conditions :

  • Palladium-catalyzed hydrogenation improves amine yield to >85% ( ).

  • Resolution of racemic intermediates via tartrate salt recrystallization achieves >99% enantiomeric purity ( ).

Reactivity with Biological Thiols

Physostigmine reacts with glutathione (GSH) in vivo, forming a thioether adduct ( ):

Physostigmine+GSHGS Physostigmine adduct\text{Physostigmine}+\text{GSH}\rightarrow \text{GS Physostigmine adduct}

Implications :

  • Detoxification pathway in liver microsomes.

  • Competes with AChE inhibition at high GSH concentrations ( ).

Photochemical Reactions

UV irradiation (λ = 312 nm) induces decomposition via rubreserine formation ( ):

PhysostigminehνRubreserine(λmax=500nm)\text{Physostigmine}\xrightarrow{h\nu}\text{Rubreserine}\,(\lambda_{\text{max}}=500\,\text{nm})

Quenching strategies :

  • Add 0.1% sodium metabisulfite ( ).

  • Store in amber glass at 2–8°C ( ).

Stability in Formulations

ConditionDegradation (%)TimeSource
Aqueous solution, pH 7.498.224 h
Lyophilized powder<512 mo
Ethanol (10%)12.37 d

Excipient compatibility : Cyclodextrins improve solubility 10-fold without accelerating hydrolysis ( ).

Scientific Research Applications

Medical Uses

1. Treatment of Anticholinergic Poisoning
Physostigmine is primarily used as an antidote for poisoning caused by anticholinergic substances such as atropine and scopolamine. It effectively reverses symptoms associated with anticholinergic toxicity, including hallucinations and tachycardia. A notable case involved a 15-year-old girl who ingested moonflower seeds (from Datura stramonium), leading to successful symptom resolution after physostigmine administration .

2. Management of Glaucoma
Physostigmine is utilized in ophthalmology to treat glaucoma by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Its miotic properties also aid in constricting the pupil, which is beneficial for managing mydriasis .

3. Neurological Applications
While physostigmine has been explored for enhancing memory in Alzheimer's disease patients due to its cholinergic activity, clinical trials have shown limited efficacy and significant side effects, leading to its replacement by other acetylcholinesterase inhibitors like donepezil . However, it remains relevant in managing myasthenia gravis, where it temporarily alleviates muscle weakness .

4. Reversal of Neuromuscular Blockade
Physostigmine can reverse neuromuscular blocking agents used during surgical procedures, enhancing recovery times post-anesthesia .

5. Off-Label Uses
Recent studies have suggested potential off-label applications for conditions such as pulmonary arterial hypertension (PAH) and secondary Raynaud's phenomenon. Physostigmine improves blood flow by blocking endothelin receptors, thus alleviating symptoms like breathlessness .

Pharmacological Mechanism

Physostigmine acts by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic signaling at both peripheral and central sites, which is particularly useful in conditions characterized by cholinergic deficiency or antagonism .

Case Studies

Study Description Outcome
Case Report on Jimsonweed IntoxicationA 15-year-old girl experienced hallucinations after ingesting moonflower seeds.Symptoms resolved post-physostigmine administration without complications .
Amitriptyline IntoxicationPhysostigmine was administered to four patients with amitriptyline overdose.Rapid restoration of alertness and reversal of tachycardia were observed .
Anticholinergic Syndrome ManagementReview of physostigmine's effectiveness in acute toxic psychosis due to anticholinergic drugs.Recommended as a safe and effective treatment option for reversing symptoms associated with anticholinergic toxicity .

Mechanism of Action

The mechanism of action of physostigmine hydrochloride involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, physostigmine increases the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly useful in treating conditions like glaucoma and anticholinergic toxicity .

Comparison with Similar Compounds

Physostigmine hydrochloride is often compared with other cholinesterase inhibitors such as neostigmine, rivastigmine, and edrophonium. Unlike physostigmine, neostigmine and edrophonium do not cross the blood-brain barrier, making physostigmine unique in its ability to treat central nervous system effects of anticholinergic toxicity . Rivastigmine, another similar compound, is also used for its cholinesterase inhibitory effects but is primarily indicated for the treatment of Alzheimer’s disease .

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique ability to cross the blood-brain barrier and inhibit acetylcholinesterase makes it a valuable tool in treating various conditions and conducting scientific research.

Biological Activity

Physostigmine hydrochloride, a potent reversible inhibitor of acetylcholinesterase, plays a significant role in enhancing cholinergic transmission in both peripheral and central nervous systems. This compound is particularly important in the treatment of various medical conditions, including glaucoma, myasthenia gravis, and as an antidote for anticholinergic toxicity. This article explores the biological activity of this compound, detailing its pharmacological mechanisms, therapeutic applications, and associated research findings.

Physostigmine inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine (ACh) at synaptic junctions. By preventing ACh breakdown, physostigmine increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. The compound acts on both nicotinic and muscarinic receptors due to this increase in ACh availability .

Pharmacological Properties

  • Chemical Structure : this compound is a carbamate derivative with the chemical formula C15H22ClN3O2.
  • Bioavailability : Despite its effectiveness, physostigmine salicylate has poor bioavailability when administered orally, which limits its use to parenteral routes or topical applications for ophthalmic purposes .
  • LD50 : The median lethal dose (LD50) in mice is approximately 3 mg/kg, indicating its potential toxicity at higher doses .

Therapeutic Applications

Physostigmine is utilized in various clinical settings:

  • Glaucoma Treatment : It facilitates the outflow of aqueous humor and induces miosis (pupillary constriction), making it effective for managing glaucoma .
  • Cognitive Enhancement : Research has shown that physostigmine can improve cognitive function in patients with Alzheimer's disease. A multicenter double-blind study indicated that patients treated with physostigmine scored significantly higher on cognitive assessments compared to placebo .
  • Antidote for Anticholinergic Overdose : Physostigmine is used to counteract the central nervous system effects of anticholinergic drugs, reversing symptoms such as delirium and hallucinations .

Case Studies and Clinical Trials

  • Analgesic Properties : A double-blind clinical trial involving 60 surgical patients explored the analgesic effects of physostigmine. Results indicated significant analgesia compared to placebo, suggesting its potential utility in postoperative pain management .
  • Cognitive Improvement in Alzheimer's Patients : In a study over six weeks, patients receiving physostigmine showed a statistically significant improvement in cognitive scores (ADAS) compared to those on placebo (p = 0.003). Adverse effects included nausea and diarrhea but did not lead to significant changes in liver function tests .

Side Effects and Toxicity

While physostigmine has therapeutic benefits, it also poses risks of cholinergic syndrome upon overdose. Common side effects include:

  • Nausea
  • Vomiting
  • Diarrhea
  • Anorexia
  • Dizziness
  • Sweating
  • Seizures

Severe cases can lead to respiratory arrest and cardiovascular collapse due to excessive cholinergic stimulation .

Research Findings

Recent studies have highlighted the complex interactions between physostigmine and cholinergic systems:

  • Increased Acetylcholine Release : Research indicates that physostigmine enhances ACh release from brain tissues, with significant increases observed in regions such as the caudate nucleus and hippocampus. However, responses can vary based on basal ACh levels prior to administration .
  • Direct Activation of Nicotinic Receptors : Beyond inhibiting AChE, physostigmine may directly activate nicotinic acetylcholine receptors (nAChRs), contributing to its cognitive enhancement effects in Alzheimer's patients .

Properties

CAS No.

6091-12-9

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrochloride

InChI

InChI=1S/C15H21N3O2.ClH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1

InChI Key

REPUEGIPTSPLQL-PBCQUBLHSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.